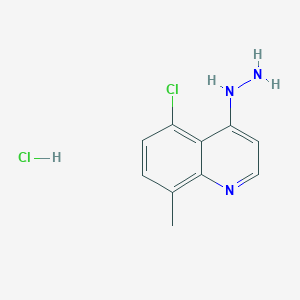![molecular formula C7H15BN2O5S B11865783 {1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-79-3](/img/structure/B11865783.png)
{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a pyrrolidine ring, further modified by a methylsulfonamidoacetyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis One common approach is the reaction of pyrrolidine derivatives with boronic acid precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as increased reaction efficiency, better control over reaction conditions, and reduced waste. These methods often utilize catalysts and optimized reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the sulfonamide group, potentially converting it to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide and boronic acid sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products: The major products formed from these reactions include boronic esters, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of boron-containing pharmaceuticals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and proteins. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction is particularly significant in the inhibition of proteases, where the compound mimics the transition state of the substrate, effectively blocking the enzyme’s function.
Comparison with Similar Compounds
(1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid analogs: These compounds have similar structures but may vary in the substituents attached to the pyrrolidine ring or the boronic acid group.
Other boronic acid derivatives: Compounds such as phenylboronic acid and benzylboronic acid share the boronic acid functional group but differ in their overall structure and reactivity.
Uniqueness: The uniqueness of (1-(2-(Methylsulfonamido)acetyl)pyrrolidin-2-yl)boronic acid lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications, particularly in the development of enzyme inhibitors and advanced materials.
Properties
CAS No. |
915283-79-3 |
|---|---|
Molecular Formula |
C7H15BN2O5S |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
[1-[2-(methanesulfonamido)acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H15BN2O5S/c1-16(14,15)9-5-7(11)10-4-2-3-6(10)8(12)13/h6,9,12-13H,2-5H2,1H3 |
InChI Key |
MDFBZNLEARJOSF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCN1C(=O)CNS(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




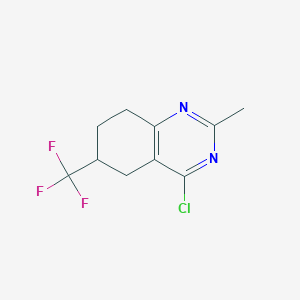
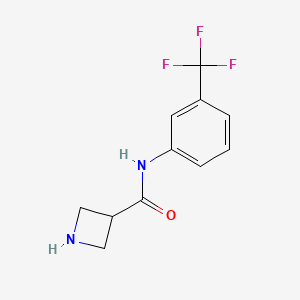
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

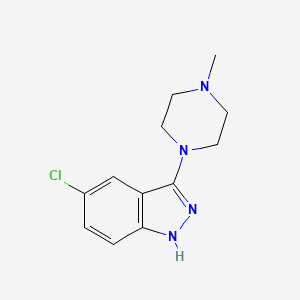
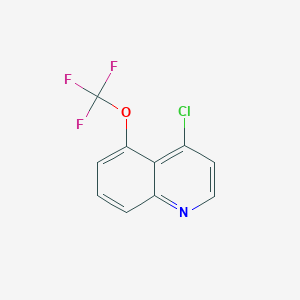
![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)

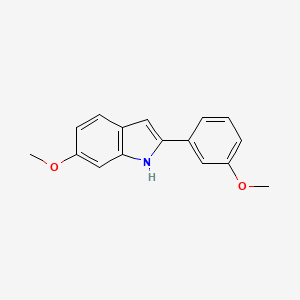
![Isoquinoline, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B11865789.png)

